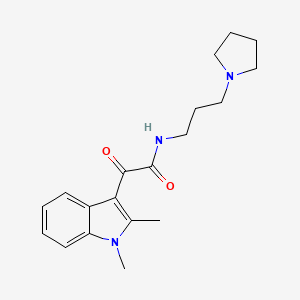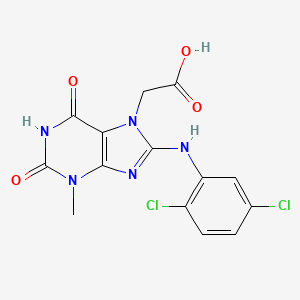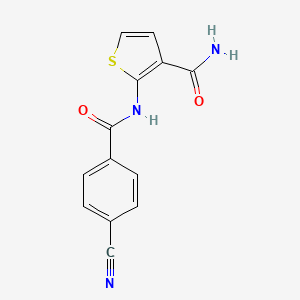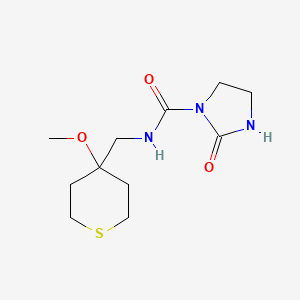
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the literature. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions is described, which involves exploring different N-acyl, N-alkyl, and amino functions . Similarly, synthetic routes for 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives are also mentioned, indicating a methodological approach to the synthesis of complex acetamides . These methods could potentially be adapted for the synthesis of "2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their biological activity. The paper on N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide provides insights into the planarity of the molecule and the presence of intramolecular hydrogen bonding, which contributes to the stability of the compound . This information can be extrapolated to analyze the molecular structure of "this compound," which may also exhibit similar structural features.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is highlighted in the oxidation reactions of 2-(pyridin-2-yl)-N,N-diphenylacetamides, where different oxidants and reaction conditions lead to the formation of various products . This suggests that "this compound" could also undergo oxidation reactions, potentially leading to a variety of products depending on the specific conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the hypoglycemic activity of 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid and its analogs is determined by the substituents at specific positions on the molecule . This suggests that the physical and chemical properties of "this compound" would be similarly influenced by its indolyl and pyrrolidinyl substituents, potentially affecting its biological activity and solubility.
科学的研究の応用
Dopamine Receptor Modulating Activity
One significant application of compounds structurally related to 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is in modulating dopamine receptors. Research by Baures et al. (1994) explored the design and synthesis of compounds as mimics of a specific hydrogen-bonded structure. These compounds demonstrated the ability to enhance the binding of dopamine D2 receptor agonists, impacting the affinity and number of high-affinity sites available for binding (Baures et al., 1994).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of compounds with similar structures. Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them as antimicrobial agents. These compounds were characterized through IR, NMR, and mass spectral studies, demonstrating potential in antimicrobial applications (Bondock et al., 2008).
Cognitive Enhancement
Another area of application is in cognitive enhancement. Fujimaki et al. (1990) investigated the metabolites of a novel nootropic agent structurally related to the compound . This study provided insights into the biotransformation of such compounds, which are essential for understanding their role in cognitive enhancement (Fujimaki et al., 1990).
NMDA Receptor Affinity
The affinity of N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide to the NMDA receptor was studied by Chiriapkin et al. (2019). This research utilized molecular docking to predict the pharmacological activity of these compounds, contributing to the search for effective nootropic drugs (Chiriapkin et al., 2019).
Synthesis and Structural Analysis
Furthermore, the synthesis and structural analysis of related compounds have been a focus of research. Banfield et al. (1987) discussed the formation and X-ray structure determination of heterocyclic derivatives of guanidine, contributing to the understanding of the chemical structure and properties of these compounds (Banfield et al., 1987).
特性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21(14)2)18(23)19(24)20-10-7-13-22-11-5-6-12-22/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSGKAOUZFBLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)



![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)



![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)

![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
